molecular formula C8H7BrCl2O B1290075 1-(2-Bromoethoxy)-3,5-dichlorobenzene CAS No. 18800-31-2

1-(2-Bromoethoxy)-3,5-dichlorobenzene

Cat. No.: B1290075
CAS No.: 18800-31-2
M. Wt: 269.95 g/mol
InChI Key: VSJVOSZFQCWPSX-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-3,5-dichlorobenzene is an organic compound characterized by the presence of a bromoethoxy group attached to a benzene ring substituted with two chlorine atoms at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethoxy)-3,5-dichlorobenzene can be synthesized through a multi-step process. One common method involves the reaction of 3,5-dichlorophenol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as distillation and high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethoxy)-3,5-dichlorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethoxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the bromoethoxy group can yield the corresponding ethoxy derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of ethoxy derivatives.

Scientific Research Applications

1-(2-Bromoethoxy)-3,5-dichlorobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Employed in the development of novel materials with specific properties, such as polymers and liquid crystals.

    Pharmaceutical Research: Investigated for its potential use in the synthesis of biologically active compounds.

    Chemical Biology: Utilized in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethoxy)-3,5-dichlorobenzene involves its interaction with various molecular targets. The bromoethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The chlorine atoms on the benzene ring can influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    1-(2-Bromoethoxy)-2-bromobenzene: Similar structure but with an additional bromine atom on the benzene ring.

    1-(2-Bromoethoxy)-4-chlorobenzene: Similar structure but with a single chlorine atom at the 4 position.

    1-(2-Bromoethoxy)-2-ethoxybenzene: Similar structure but with an ethoxy group instead of a dichloro substitution.

Uniqueness: 1-(2-Bromoethoxy)-3,5-dichlorobenzene is unique due to the presence of both bromoethoxy and dichloro substituents, which confer distinct reactivity and stability. This combination of functional groups makes it a valuable intermediate in the synthesis of various organic compounds and materials.

Properties

IUPAC Name

1-(2-bromoethoxy)-3,5-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrCl2O/c9-1-2-12-8-4-6(10)3-7(11)5-8/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJVOSZFQCWPSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623813
Record name 1-(2-Bromoethoxy)-3,5-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18800-31-2
Record name 1-(2-Bromoethoxy)-3,5-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of NaOH (2.45 g, 61.3 mmol) in water (20 mL) was added 3,5-dichlorophenol (5 g, 30.7 mmol). The solution was heated at reflux for 1 h and was cooled to room temperature. Dibromoethane (11.52 g, 61.3 mmol) was added and the reaction was heated at reflux for 24 h. The cooled solution was diluted with EtOAc and the organic solution was washed sequentially with HCl (1N, 1×), water (1×), and brine (1×). The organic solution was dried (MgSO4), filtered, and concentrated. Purification by flash chromatography (hexanes to 5% EtOAc in hexanes ) provided the title compound (3.79 g). 1H NMR (400 MHz, CDCl3) δ 6.98 (m, 1H), 6.82 (m, 2H), 4.25 (t, 2H), 3.61 (t, 2H).
Name
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
11.52 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of NaOH (2.45 g, 61.3 mmol) in water (20 mL) was added 3,5-dichlorophenol (5 g, 30.7 mmol). The solution was heated at reflux for 1 h and was cooled to room temperature. 1,2-Dibromoethane (11.52 g, 61.3 mmol) was added and the reaction was heated at reflux for 24 h. The cooled solution was diluted with EtOAc and the organic solution was washed sequentially with HCl (1N, 1×), water (1×), and brine (1×). The organic solution was dried (MgSO4), filtered, and concentrated. Purification by flash chromatography (hexanes to 5% EtOAc in hexanes ) provided the title compound (3.79 g). 1H NMR (400 MHz, CDCl3) δ 6.98 (m, 1H), 6.82 (m, 2H), 4.25 (t, 2H), 3.61 (t, 2H).
Name
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
11.52 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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